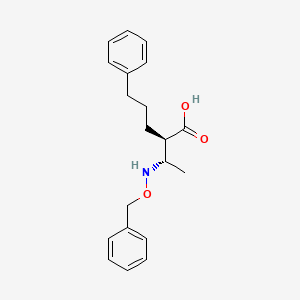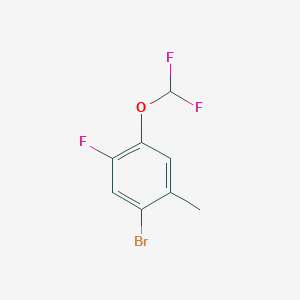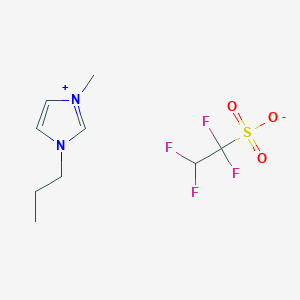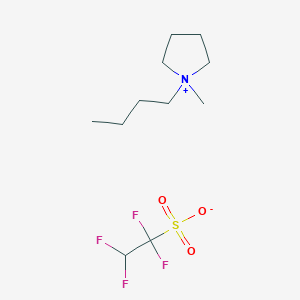
(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride (TFMPH) is an organic compound with a molecular formula of C5H9ClF3NO. It is a white to off-white crystalline solid with a melting point of 97-98°C and is soluble in water and ethanol. TFMPH has a variety of applications in the scientific research field, ranging from synthesis of other compounds to biochemical and physiological effects.
Scientific Research Applications
Applications in Organic Chemistry and Synthesis
- (3R)-3-(Trifluoromethoxy)pyrrolidine hydrochloride has been studied for its potential in organic synthesis, particularly in the formation of pyrrolidines, a class of compounds with various biological effects and industrial applications, such as dyes and agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition reactions has been explored, indicating potential for the formation of novel compounds with varied functional groups (Żmigrodzka et al., 2022).
Role in Medicinal Chemistry
- In medicinal chemistry, the trifluoromethoxy group, as found in this compound, is significant. It has been utilized in the development of influenza neuraminidase inhibitors, showcasing the importance of such structures in the design of potential antiviral agents (Wang et al., 2001).
Contributions to Material Science
- The trifluoromethoxy group is also impactful in materials science. Its unique properties, when incorporated into molecules, especially heteroaromatics, have broadened the potential across various technological applications. This has led to the development of new drugs, agrochemicals, and materials (Feng et al., 2016).
Importance in Chemical Reactions and Catalysis
- This compound's utility extends to the field of chemical reactions and catalysis. For instance, its role in the synthesis of enantiomerically pure compounds via asymmetric 1,3-dipolar cycloaddition highlights its importance in producing chiral building blocks for bioactive pyrrolidines (Karlsson & Högberg, 2001).
Use in Structural and Crystallographic Studies
- In addition, its derivatives have been used in structural and crystallographic studies, such as in the case of Buflomedil hydrochloride, where the structure and hydrogen-bonding interactions were explored (Ravikumar & Sridhar, 2006).
properties
IUPAC Name |
(3R)-3-(trifluoromethoxy)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO.ClH/c6-5(7,8)10-4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFGGUFFJXGABG-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)
![8-tert-Butoxycarbonyl-3-oxa-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6315722.png)

![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)
![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)






